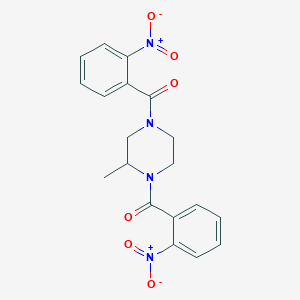

2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-methyl-4-(2-nitrobenzoyl)piperazin-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6/c1-13-12-20(18(24)14-6-2-4-8-16(14)22(26)27)10-11-21(13)19(25)15-7-3-5-9-17(15)23(28)29/h2-9,13H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZIWVNBNRZIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Approaches for 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

A retrosynthetic analysis of the target molecule logically disconnects the amide bonds, identifying 2-methylpiperazine (B152721) and two equivalents of a 2-nitrobenzoyl derivative (such as 2-nitrobenzoyl chloride) as the primary precursors. This simplifies the synthetic challenge into two main parts: the formation of the substituted piperazine (B1678402) ring and the subsequent acylation.

Advanced Piperazine Ring Formation Strategies

The piperazine ring is a common motif in pharmaceuticals, and numerous methods for its construction have been developed. thieme-connect.com Traditional methods often involve the cyclization of 1,2-diamines with suitable two-carbon electrophiles or the reduction of diketopiperazines. researchgate.net However, recent advancements have provided more sophisticated and efficient strategies.

One modern approach involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. acs.orgnih.gov This method offers a modular and highly efficient route to substituted piperazines under mild conditions, affording excellent yields and high levels of regio- and stereochemical control. acs.orgnih.govorganic-chemistry.org Another innovative strategy is the catalytic reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net This technique allows for the conversion of a primary amino group into a piperazine ring, providing a straightforward way to modify bioactive molecules. nih.govresearchgate.net

The "stannyl amine protocol" (SnAP) represents a convergent method for synthesizing piperazines from aldehydes. mdpi.com This process involves the copper-mediated cyclization of an imine generated from an aldehyde and a stannyl (B1234572) amine reagent, allowing for the introduction of a substituent at the carbon atom adjacent to a nitrogen. mdpi.com

| Strategy | Key Reactants | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, Diamines | Palladium complexes | Mild conditions, high yields, excellent stereocontrol. acs.orgnih.gov |

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Palladium or Nickel | Converts primary amines to piperazine rings. nih.govresearchgate.net |

| Stannyl Amine Protocol (SnAP) | Aldehydes, Stannyl amine reagents | Copper salts | Convergent synthesis, allows C-functionalization. mdpi.com |

| Reduction of Diketopiperazines | Diketopiperazines | Lithium aluminum hydride (LiAlH₄) | A more traditional but effective two-step reduction process. researchgate.nettandfonline.com |

Regioselective Introduction of the 2-Methyl Substituent on the Piperazine Core

The synthesis of the 2-methylpiperazine precursor is a critical step. One effective method starts from enantiomeric N-Boc-alanines, which are coupled with ethyl N-benzylglycinate. tandfonline.com The resulting dipeptide is then cyclized to a diketopiperazine, which is subsequently reduced with a hydride reagent like lithium aluminum hydride (LiAlH₄). tandfonline.com A final debenzylation step yields the desired 2-methylpiperazine. tandfonline.com

Another approach is the intramolecular dehydration cyclization of N-(β-hydroxypropyl)ethylenediamine, which can be achieved through photocatalysis using semiconductor–zeolite composite catalysts. iitm.ac.in This method represents a novel and environmentally friendly route to 2-methylpiperazine. iitm.ac.in Direct C-H functionalization methods, such as asymmetric lithiation of N-Boc protected piperazines using reagents like s-BuLi in the presence of a chiral ligand, also offer a pathway to introduce substituents at the C2 position. mdpi.comwhiterose.ac.uk

| Method | Starting Materials | Key Reagents | Yield |

| From N-Boc-alanine | N-Boc-alanine, Ethyl N-benzylglycinate | LiAlH₄, Pd/C | Excellent tandfonline.com |

| Photocatalytic Cyclization | N-(β-hydroxypropyl)ethylenediamine | TiO₂–Hβ composite catalyst, UV light | Moderate iitm.ac.in |

| Hydrogenation of Derivatives | 2-Methylpyrazine derivatives | Raney Nickel, H₂ | 92% guidechem.com |

Facile Incorporation of 2-Nitrobenzoyl Functional Groups

The final step in the synthesis is the double acylation of 2-methylpiperazine. This is typically achieved by reacting 2-methylpiperazine with two equivalents of an acylating agent, most commonly 2-nitrobenzoyl chloride. ambeed.com The reaction is a nucleophilic acyl substitution performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. prepchem.com The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) or toluene (B28343) being commonly used. prepchem.com Given the differential reactivity of the two nitrogen atoms in 2-methylpiperazine (one is secondary, the other is secondary and adjacent to a methyl group), careful control of reaction conditions may be necessary to ensure complete di-acylation.

Mechanistic Insights into Acylation Reactions on Piperazine Nitrogen Atoms

The acylation of the nitrogen atoms in 2-methylpiperazine with 2-nitrobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. ambeed.com The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A proton is then removed from the nitrogen atom, typically by a base present in the reaction mixture, to yield the final amide product.

After the first acylation, the electron-withdrawing nature of the newly introduced 2-nitrobenzoyl group decreases the nucleophilicity of the remaining secondary amine. This deactivation means that the second acylation step may require more forcing conditions (e.g., higher temperature or longer reaction time) to proceed to completion compared to the first. The steric hindrance from the methyl group at the C2 position can also influence the relative reactivity of the two nitrogen atoms, although both are ultimately susceptible to acylation. Studies using temperature-dependent NMR spectroscopy on N-benzoylated piperazines have shown that there is a restricted rotation around the amide C-N bond, leading to the presence of different conformers at room temperature. rsc.org

Innovative Synthetic Protocols for N-Substituted Piperazines

While the direct acylation with an acyl chloride is a standard and effective method, modern organic synthesis offers a range of innovative protocols for the N-substitution of piperazines that could be adapted for this purpose.

Transition-Metal-Catalyzed and Organocatalytic Approaches

Transition-metal catalysis has revolutionized the formation of C-N bonds. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for N-arylation, and similar principles can be applied to N-acylation chemistry. nih.gov Copper-catalyzed Ullmann-type reactions also provide a powerful tool for coupling amines with various partners. rsc.org These catalytic methods can offer advantages in terms of substrate scope and functional group tolerance compared to classical methods.

Organocatalysis has also emerged as a powerful strategy. For instance, cinchona alkaloids have been used as catalysts for the α-sulfenylation of substituted piperazine-2,5-diones, demonstrating the potential for organocatalytic transformations on the piperazine scaffold. nih.gov Such catalysts could potentially be employed to facilitate N-acylation reactions under mild conditions. These advanced methods provide a broader toolbox for the synthesis of complex N-substituted piperazines, including the target molecule. mdpi.com

Microwave-Assisted and Photoredox Methodologies

Modern synthetic chemistry has increasingly adopted energy-efficient and novel activation methods to construct complex molecular scaffolds like piperazines. Microwave-assisted synthesis and photoredox catalysis represent two such powerful strategies that offer significant advantages over traditional heating methods, including accelerated reaction times, increased yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of various piperazine derivatives. This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times from several hours to just a few minutes. For instance, the synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine amides and coumarin-based 1,3,5-triazinyl piperazines has been shown to be significantly more efficient under microwave conditions, providing higher yields and a 90-95% reduction in reaction time compared to conventional heating. mdpi.com This rapid, efficient heating is beneficial for reactions such as the final acylation step of 2-methylpiperazine with 2-nitrobenzoyl chloride or for the synthesis of piperazine precursors. A simplified procedure for synthesizing monosubstituted piperazines has been adapted from batch reactions to a flow microwave reactor, demonstrating the scalability and efficiency of this technology for producing piperazine derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and green alternative to classical synthetic methods for the functionalization of N-heterocycles. nih.gov This methodology uses a photocatalyst, such as an iridium complex or an organic dye, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes. These processes can generate reactive radical intermediates under exceptionally mild conditions. Photoredox catalysis has been instrumental in developing methods for the direct C–H functionalization of the piperazine core, a challenging transformation due to the presence of two nitrogen atoms. nih.govresearchgate.net For example, site-selective C–H alkylation of piperazine substrates can be achieved by differentiating the electronic properties of the nitrogen atoms within the ring. researchgate.net This approach allows for the introduction of alkyl groups onto the carbon framework of an existing piperazine ring, a key strategy for post-synthetic modification. nih.govresearchgate.net Furthermore, programmable piperazine synthesis has been developed using organic photoredox catalysis, which allows for the construction of diverse C-substituted piperazines from simple starting materials through radical cyclization pathways.

Multi-component Reaction Pathways for Piperazine Scaffolds

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds, making them ideal for drug discovery.

Several MCR strategies have been developed for the synthesis of the piperazine scaffold. Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile. For example, a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, chloroacetaldehyde, an isocyanide, and a carboxylic acid can produce piperazine-2-carboxamides in good yields. A key advantage of MCRs is their ability to achieve regiochemical desymmetrization of the piperazine core in a single step without the need for protecting groups. The split-Ugi methodology, a modified four-component protocol, is suitable for bis-secondary diamines like piperazine and allows for one nitrogen to be acylated while the other is alkylated.

Another approach involves the in situ activation of 1,4-diazabicyclo[2.2.2]octane (DABCO) in multi-component reactions to generate piperazine derivatives. One-pot, four-component protocols have been developed using an azaarene halide, DABCO, an activated aryl halide, and a nucleophile to synthesize unsymmetrically substituted piperazines. These MCR pathways provide a powerful and convergent route to complex piperazine structures that would otherwise require lengthy, multi-step syntheses.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of piperazine derivatives, several strategies align with these principles.

The use of microwave-assisted synthesis is inherently greener than conventional heating as it significantly reduces reaction times, thereby lowering energy consumption. nih.gov Furthermore, the efficiency of microwave heating often leads to cleaner reactions with fewer by-products, simplifying purification and reducing solvent waste.

Photoredox catalysis represents a green approach by utilizing visible light, a renewable energy source, to drive chemical reactions under mild, ambient temperature conditions. nih.gov This contrasts with many traditional methods that require high temperatures or harsh reagents. The development of purely organic photocatalysts further enhances the sustainability of this method by avoiding the use of potentially toxic and expensive heavy metals like iridium. nih.gov

Multi-component reactions (MCRs) are a cornerstone of green chemistry. By combining multiple steps into a single operation, MCRs reduce the number of synthetic and purification stages, which in turn minimizes the consumption of solvents, reagents, and energy, and decreases waste generation. Their high atom economy ensures that a maximal proportion of the starting materials is incorporated into the final product.

Furthermore, the development of synthetic routes in greener solvents or under solvent-free conditions, and the use of reusable heterogeneous catalysts, are active areas of research that contribute to the environmental sustainability of piperazine synthesis. encyclopedia.pub

Derivatization Strategies to Generate Related Analogues

Modification of Benzoyl Moieties

The two 2-nitrobenzoyl groups on the piperazine nitrogens offer multiple opportunities for chemical modification to generate a library of analogues. These modifications can be used to tune the electronic, steric, and pharmacokinetic properties of the parent molecule.

A primary and highly useful transformation is the reduction of the nitro groups . The nitro functionality can be readily reduced to a primary amino group (-NH₂) using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), or chemical reductants like tin(II) chloride or sodium dithionite. This introduces a reactive and basic site on the benzoyl ring, which can be further functionalized through reactions such as:

Acylation to form amides.

Alkylation to form secondary or tertiary amines.

Diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).

Beyond reduction, the aromatic rings of the benzoyl moieties can undergo other transformations. While the electron-withdrawing nature of the nitro group and the amide linkage deactivates the ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) may be possible, particularly if additional activating groups are present or under specific reaction conditions.

The entire benzoyl moiety can also be cleaved and replaced. Amide bonds can be hydrolyzed under harsh acidic or basic conditions, which would regenerate the 2-methylpiperazine core, allowing for the introduction of different acyl or alkyl groups at the N1 and N4 positions.

Post-Synthetic Modifications on the Piperazine Ring

While many piperazine-based drugs are substituted only at the nitrogen atoms, functionalization of the carbon backbone of the piperazine ring offers a powerful strategy to introduce greater structural diversity and explore new chemical space. nih.govmdpi.com For a pre-formed molecule like this compound, direct C-H functionalization is the most attractive approach for post-synthetic modification.

Recent advances have provided several methods to achieve this: nih.gov

Photoredox Catalysis: As mentioned previously, visible-light photoredox catalysis can generate α-amino radicals from the piperazine ring under mild conditions. nih.govresearchgate.net These radicals can then be trapped by various radical acceptors to form new C-C, C-N, or C-O bonds at the carbon atoms adjacent to the nitrogen (the α-positions). researchgate.net This method is powerful for introducing aryl, vinyl, and alkyl groups onto the piperazine scaffold. nih.govmdpi.com The regioselectivity of this functionalization would be influenced by the existing methyl group and the bulky N-benzoyl substituents.

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base (like s-butyllithium), often in the presence of a chelating agent like (-)-sparteine (B7772259) for stereocontrol, to form an organolithium intermediate. mdpi.com This nucleophilic species can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install a new substituent. mdpi.com The presence of the N-acyl groups in the target molecule would influence the acidity of the adjacent C-H bonds and direct the lithiation.

These C-H functionalization strategies allow for the late-stage modification of the piperazine core, providing access to analogues with substituents directly on the heterocyclic ring, which can significantly impact the molecule's conformation and biological activity. nih.govmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, a combination of high-resolution one-dimensional (1D) and two-dimensional (2D) experiments, along with dynamic NMR studies, provides a complete picture of its static and dynamic structure.

High-Resolution ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule is achieved through a combination of 1D and 2D NMR experiments.

¹H NMR Spectroscopy : The proton NMR spectrum provides initial information on the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals would include a doublet for the methyl group, a complex multiplet pattern for the protons of the piperazine (B1678402) ring, and distinct multiplets for the protons on the two non-equivalent 2-nitrobenzoyl aromatic rings.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Signals are expected for the methyl carbon, the carbons of the piperazine ring, the amide carbonyl carbons, and the carbons of the aromatic rings. The presence of the electron-withdrawing nitro groups and the amide functionalities significantly influences the chemical shifts of the aromatic and carbonyl carbons.

2D NMR Spectroscopy : Two-dimensional techniques are crucial for establishing connectivity within the molecule. youtube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically over two or three bonds). sdsu.eduresearchgate.net It would be used to trace the connectivity within the piperazine ring and within each of the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edursc.org This allows for the direct assignment of a proton's chemical shift to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). sdsu.eduresearchgate.net HMBC is vital for connecting the different fragments of the molecule, for instance, by showing a correlation from the piperazine ring protons to the carbonyl carbon of the nitrobenzoyl group, thus confirming the N-acylation site.

The combined data from these experiments allow for the complete and definitive assignment of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Methyl (-CH₃) | ~1.2 (d) | ~15 | Piperazine C2, Piperazine C3 |

| Piperazine CH (C2) | ~4.5 (m) | ~50 | Methyl C, Carbonyl C |

| Piperazine CH₂ | ~3.0-4.2 (m) | ~40-48 | Other Piperazine C, Carbonyl C |

| Amide Carbonyl (C=O) | - | ~165-168 | - |

| Aromatic CH | ~7.5-8.2 (m) | ~124-148 | Other Aromatic C, Carbonyl C |

| Aromatic C-NO₂ | - | ~148 | - |

Dynamic NMR Spectroscopy for Conformational Analysis

Acyl-functionalized piperazines are conformationally dynamic molecules in solution. nih.gov At room temperature, processes such as piperazine ring inversion and rotation around the amide C-N bond can be slow on the NMR timescale, leading to the observation of multiple species (conformers or rotamers) and broadened signals. rsc.orgnih.gov Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is used to study these exchange processes. nih.gov

As a sample is heated in a DNMR experiment, the rate of conformational exchange increases. nih.gov Eventually, a temperature is reached where the distinct signals for the interconverting conformers broaden and merge into a single averaged signal. This temperature is known as the coalescence point (Tc). nih.govresearchgate.net

From the coalescence temperature and the frequency difference (Δν) between the signals at low temperature, the rate constant (k) for the exchange process can be calculated. This allows for the determination of the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the conformational change. nih.govresearchgate.net For N-benzoylated piperazines, these activation energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. nih.govresearchgate.netrsc.org

Two primary dynamic processes are observed in molecules like this compound:

Amide Bond Rotation : The C–N bond of an amide has significant partial double bond character, which restricts free rotation. nih.govnih.gov This leads to the existence of two distinct rotamers (conformers). In symmetrically disubstituted piperazines, this can result in syn (cis) and anti (trans) isomers. rsc.org The energy barrier for this rotation is typically higher than for ring inversion. nih.govrsc.org

Piperazine Ring Inversion : The piperazine ring typically adopts a chair conformation. The interconversion between the two possible chair forms (ring flipping or inversion) can be slowed at room temperature, particularly in asymmetrically substituted derivatives. nih.govnih.gov For some nitro-substituted benzoyl piperazines, two distinct coalescence points are observed, corresponding to the different energy barriers for amide rotation and ring inversion. nih.govresearchgate.net

By analyzing the temperature-dependent changes in the NMR spectra, the energy barriers for both processes can be quantified, providing a detailed understanding of the molecule's conformational landscape and flexibility in solution. researchgate.netresearchgate.net

Table 2: Dynamic NMR Parameters for Conformational Processes in Acyl-Piperazines Note: Data is based on studies of analogous N-benzoyl piperazine compounds.

| Dynamic Process | Typical Coalescence Temp. (Tc) | Typical Activation Energy (ΔG‡) | Reference |

|---|---|---|---|

| Amide C-N Bond Rotation | Variable (often > 50 °C) | ~60 - 80 kJ mol⁻¹ | nih.gov, nih.gov, rsc.org |

| Piperazine Ring Inversion | Variable (often lower than amide rotation) | ~56 - 70 kJ mol⁻¹ | nih.gov, nih.gov, rsc.org |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent method for identifying the functional groups present.

Computational Chemistry and Reaction Mechanism Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations can predict a variety of properties, from the molecule's three-dimensional shape to its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A DFT study of 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine would begin with the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

From this optimized geometry, a range of electronic properties can be calculated. These properties provide a quantitative description of the molecule's electronic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| Polarizability | Value | ų |

| Mulliken Atomic Charges | See Table 2 | e |

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (e) |

| N (piperazine) | Value |

| O (nitro group) | Value |

| C (carbonyl) | Value |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). On an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons. This analysis helps in predicting how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can identify and quantify intramolecular charge transfer interactions, which contribute to the molecule's stability. For this compound, NBO analysis could reveal hyperconjugative interactions between filled and empty orbitals, providing insight into the delocalization of electron density throughout the molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. An MD simulation of this compound would involve calculating the trajectories of its atoms by solving Newton's equations of motion.

This simulation would reveal the molecule's conformational landscape, showing the different shapes it can adopt and the energy barriers between them. It would also provide information about the flexibility of different parts of the molecule, such as the piperazine (B1678402) ring and the nitrobenzoyl groups.

Theoretical Studies on Reaction Pathways and Kinetics

Theoretical studies can be employed to investigate the mechanisms and rates of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction pathway.

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. These studies can provide valuable insights into how the molecule might be synthesized or how it might react with other chemical species.

Computational Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data like NMR chemical shifts and vibrational frequencies, which aids in structure elucidation.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra involves geometry optimization of the molecule's conformers followed by the calculation of magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method with DFT. researchgate.net For N-aroyl piperazines, the spectra are complicated by the presence of rotational isomers (rotamers) due to the high energy barrier of rotation around the amide C-N bond. nih.govscispace.com Dynamic NMR studies on related compounds show that at room temperature, distinct signals for different conformers can be observed. nih.govnih.gov

A computational analysis of this compound would need to account for multiple stable conformers arising from both amide bond rotation and piperazine ring chair-boat isomerism. Boltzmann averaging of the predicted shifts for each stable conformer is necessary to obtain a final predicted spectrum that can be compared with experimental data. github.io

Table 1: Predicted ¹H NMR Chemical Shifts for a Representative Conformer of a Generic N,N'-Dibenzoylpiperazine Note: These are illustrative values for a simplified system and not specific to this compound. Actual values would require specific DFT calculations.

| Proton | Predicted Chemical Shift (ppm) |

| Piperazine CH₂ (axial) | 3.40 - 3.55 |

| Piperazine CH₂ (equatorial) | 3.75 - 3.90 |

| Aromatic H (ortho to C=O) | 7.50 - 7.60 |

| Aromatic H (meta/para to C=O) | 7.30 - 7.45 |

Vibrational Frequencies: Infrared (IR) vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. openmopac.net These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. nih.gov For an accurate comparison with experimental IR spectra, the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. youtube.com

For this compound, key predicted vibrational modes would include the C=O stretching of the amide groups (typically around 1630-1680 cm⁻¹), asymmetric and symmetric stretching of the NO₂ groups (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹ respectively), and various C-N and C-H stretching and bending modes. researchgate.net

Molecular Modeling for Ligand-Interacting Systems

While excluding biological implications, molecular modeling can be used to study how this compound interacts with other chemical species or surfaces through non-covalent forces.

Molecular docking and molecular dynamics simulations can predict the preferred orientation (binding mode) of the molecule when interacting with a host molecule or a surface, and quantify the strength of this interaction (interaction energy). mdpi.com These interactions are governed by forces such as hydrogen bonding, π-π stacking, and van der Waals forces.

In the context of this compound, the nitrobenzoyl groups offer several sites for interaction:

The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors.

The electron-deficient nitro-substituted benzene rings are capable of engaging in π-π stacking interactions with electron-rich aromatic systems.

For instance, one could model the interaction of this molecule with cyclodextrins, which are known to form non-covalent complexes with various guest molecules. nih.gov Computational modeling could predict whether the nitrobenzoyl "arms" of the molecule would insert into the cyclodextrin cavity and calculate the associated binding free energy. Such studies provide fundamental insights into molecular recognition and the formation of supramolecular assemblies. mdpi.com

Table 2: Potential Non-Covalent Interactions and Calculated Energies for Analogous Systems Note: This table illustrates the types of interactions and typical energy ranges found in computational studies of related aryl-piperazine systems.

| Interaction Type | Interacting Groups | Typical Calculated Energy (kcal/mol) |

| Hydrogen Bonding | Amide C=O with H-donor | -3 to -7 |

| π-π Stacking | Nitrobenzoyl ring with another aromatic ring | -2 to -5 |

| van der Waals | Aliphatic (piperazine) with host surface | -1 to -4 |

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Principles of N-Acyl Piperazines

N-acyl piperazines are a well-studied class of molecules known for their conformational behavior, which is a key factor in self-assembly. The presence of amide (acyl) linkages introduces a degree of rigidity and specific geometries that guide intermolecular organization.

The fundamental principles guiding the self-assembly of N-acyl piperazines, and by extension 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine, include:

Conformational Restriction: The rotation around the C-N amide bond is hindered, leading to distinct and predictable conformers. rsc.org This restricted rotation, combined with the inherent chair conformation of the piperazine (B1678402) ring, directs the orientation of the pendant nitrobenzoyl groups into specific spatial arrangements.

Directional Intermolecular Forces: The assembly process is driven by a combination of directional forces such as hydrogen bonds and π-π stacking, alongside less directional van der Waals forces. rsc.org The specific nature and geometry of the substituents on the piperazine nitrogen atoms dictate the resulting supramolecular architecture.

Hierarchical Assembly: Molecules first form primary motifs, such as dimers or chains, through the strongest available interactions. These primary structures then organize into more complex and higher-dimensional networks.

These principles allow N-acyl piperazines to act as versatile building blocks, or "synthons," in crystal engineering for creating materials with desired structural properties.

Role of this compound in Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction in supramolecular chemistry. Although this compound lacks conventional strong hydrogen bond donors like N-H or O-H groups, it is rich in hydrogen bond acceptor sites and can participate in weaker C-H···O interactions.

The key functional groups involved are:

Nitro Groups (-NO₂): The oxygen atoms of the nitro groups are strong hydrogen bond acceptors.

Carbonyl Groups (C=O): The oxygen atoms of the amide carbonyls are also effective hydrogen bond acceptors.

These acceptor sites can interact with weak C-H donors from neighboring molecules, including the C-H bonds of the piperazine ring and the aromatic rings. Such C-H···O hydrogen bonds, while individually weak, can collectively provide significant stability to a crystal lattice, influencing molecular packing and the formation of extended networks. In piperazine-based supramolecular systems, these interactions are known to contribute to the formation of stable, self-assembled structures. rsc.org

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Interaction Type | Expected Role in Assembly |

|---|---|---|---|

| Aromatic C-H | Carbonyl Oxygen (C=O) | Weak Hydrogen Bond | Formation of chains and sheets |

| Piperazine C-H | Carbonyl Oxygen (C=O) | Weak Hydrogen Bond | Cross-linking of molecular chains |

| Aromatic C-H | Nitro Oxygen (-NO₂) | Weak Hydrogen Bond | Stabilization of 3D networks |

Design and Formation of Supramolecular Architectures

The design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. The specific geometry of this compound makes it a candidate for constructing ordered networks. The piperazine ring typically adopts a chair conformation, which positions the two N-acyl substituents in equatorial orientations. rsc.org This creates a well-defined molecular shape that can be tessellated into larger structures.

The assembly of this compound into higher-order structures is governed by the interplay of various intermolecular forces.

1D Networks (Chains): The primary mode of assembly could involve the formation of linear chains. These can be established through head-to-tail C-H···O hydrogen bonds, where the aromatic C-H of one molecule interacts with the carbonyl or nitro oxygen of an adjacent molecule.

2D Networks (Sheets): Linear chains can be further organized into 2D sheets through weaker interactions. For instance, π-π stacking between the nitrobenzoyl rings of adjacent chains or weaker C-H···π interactions can link the 1D motifs into a planar arrangement.

3D Networks (Frameworks): The extension into a three-dimensional framework occurs when 2D sheets are linked. The non-planar nature of the piperazine chair conformation and the angled disposition of the benzoyl groups can facilitate interactions between sheets, leading to a stable 3D crystal lattice. The cooperation between various hydrogen bonds involving nitro and carbonyl groups is crucial for increasing the dimensionality of supramolecular structures. rsc.org

Host-Guest Chemistry with Designed Receptors

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule or framework. libretexts.org Piperazine derivatives have been successfully used to create supramolecular inclusion complexes. researchgate.net

Due to its structure, this compound could potentially participate in host-guest systems in two ways:

As a Host: If the molecules assemble to form a porous framework, the resulting channels or cavities could encapsulate small guest molecules like solvents. The size and chemical nature of these cavities would be determined by the molecular packing.

As a Guest: The entire molecule could be encapsulated within a larger, pre-organized host molecule, such as a cyclodextrin, calixarene, or a metal-organic framework with appropriately sized pockets. The binding would be stabilized by interactions between the nitrobenzoyl groups and the host's interior surface.

Comprehensive Analysis of Non-Covalent Interactions

Dipole-Dipole Interactions: The molecule possesses significant local dipoles due to the highly polar nitro (-NO₂) and carbonyl (C=O) groups. The alignment of these dipoles in the solid state would be a major contributor to the lattice energy. libretexts.org

π-π Stacking: The electron-deficient nitrobenzoyl rings are prime candidates for π-π stacking interactions. These interactions occur when aromatic rings stack face-to-face or in an offset manner, contributing to the cohesion of the crystal structure. rsc.org The presence of the electron-withdrawing nitro group enhances this effect.

Electrostatic Interactions: The distribution of electron density in the molecule is highly uneven. The oxygen atoms of the nitro and carbonyl groups are regions of high negative electrostatic potential, while the hydrogen atoms on the aromatic and piperazine rings are regions of positive potential. These electrostatic attractions play a crucial role in determining the preferred orientation of molecules as they assemble.

Table 2: Summary of Potential Non-Covalent Interactions and Their Estimated Energies

| Interaction Type | Description | Typical Energy Range (kJ/mol) |

|---|---|---|

| C-H···O Hydrogen Bond | Interaction between a C-H donor and an oxygen acceptor. | 2 - 20 |

| π-π Stacking | Attraction between aromatic rings. | 0 - 50 |

| Dipole-Dipole | Attraction between permanent molecular dipoles. | 5 - 20 |

Potential Applications in Materials Science

Role as Monomers or Building Blocks in Polymer Synthesis

The piperazine (B1678402) ring is a well-established building block in polymer chemistry, frequently utilized for the synthesis of a variety of polymers, including polyamides, polyurethanes, and poly(amido-amine)s. researchgate.net The diamine nature of the piperazine core allows it to react with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polymer chains.

While 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine in its current form is not a traditional monomer for chain-growth or step-growth polymerization due to the lack of readily polymerizable groups, it can be considered a precursor to a functional monomer. The two nitro groups on the benzoyl rings could be chemically reduced to form amino groups. This transformation would yield a tetra-functional amine monomer, which could then be used in polymerization reactions.

The resulting polymer would have a complex, cross-linked structure due to the four reactive amine sites. Such polymers often exhibit high thermal stability and mechanical strength. The incorporation of the methyl group on the piperazine ring could also influence the polymer's solubility and processing characteristics.

| Derivative | Co-monomer | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Diamino-derivative (from nitro reduction) | Diacyl chloride | Cross-linked Polyamide | High thermal stability, chemical resistance |

| Diamino-derivative (from nitro reduction) | Diisocyanate | Cross-linked Polyurea | High modulus, toughness |

| Diamino-derivative (from nitro reduction) | Epoxy resin | Cross-linked Epoxy Network | Strong adhesion, good mechanical properties |

Development of Functional Organic Materials Based on Piperazine Scaffolds

The incorporation of this compound into material frameworks could lead to several functional attributes:

Stimuli-Responsive Materials: Polymers containing piperazine moieties have been shown to exhibit responses to external stimuli like pH and temperature. researchgate.netntu.edu.sgnie.edu.sg The tertiary amine groups within the piperazine ring of this compound could be protonated at low pH, leading to changes in solubility or conformation. This property could be harnessed to create "smart" materials for applications like drug delivery or sensors. nie.edu.sg

Antimicrobial Polymers: The piperazine scaffold is a component of various antimicrobial agents. nih.gov While the antimicrobial activity of this compound itself has not been reported, its incorporation into polymers could be explored for creating materials with antimicrobial surfaces, which are valuable in medical devices, food packaging, and water purification systems. nih.gov

Metallopolymers: The nitrogen atoms in the piperazine ring can act as ligands, coordinating with metal ions to form metallopolymers. udayton.edu These materials can have interesting catalytic, electronic, or magnetic properties. The specific structure of this compound could influence the coordination geometry and the resulting properties of the metallopolymer.

Advanced Material Design Leveraging Supramolecular Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to designing advanced materials with dynamic and tunable properties. The molecular structure of this compound possesses several features that could be exploited for the construction of supramolecular assemblies:

Hydrogen Bonding: The oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, this molecule could form well-defined, extended networks.

π-π Stacking: The two nitrobenzoyl rings are aromatic and can participate in π-π stacking interactions. These interactions are crucial in the self-assembly of molecules to form structures like columnar liquid crystals or organogels.

Dipole-Dipole Interactions: The nitro groups are strongly electron-withdrawing, creating significant dipole moments in the molecule. These dipole-dipole interactions can play a role in the ordering and packing of the molecules in the solid state.

By carefully designing the molecular environment, it is conceivable that this compound could be used to create self-assembled materials such as gels for tissue engineering, liquid crystals for display technologies, or porous frameworks for gas storage and separation. The crystal structure of related compounds, such as 2-methyl-piperazine-1,4-diium bis-(hydrogen maleate), reveals complex hydrogen-bonding networks that form two-dimensional layered structures, illustrating the potential for piperazine derivatives to form ordered solid-state architectures. nih.gov

| Compound Name |

|---|

| This compound |

| 2-methyl-piperazine-1,4-diium bis-(hydrogen maleate) |

Conclusion and Future Research Directions

Summary of Current Research Progress on 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine

Research on piperazine (B1678402) derivatives is extensive due to their prevalence in pharmacologically active compounds and materials science. ontosight.airsc.org However, dedicated research focusing specifically on this compound is not extensively documented in publicly available literature. The synthesis of related bis-acylated piperazines is generally achieved through the condensation of a piperazine derivative with an appropriate acyl chloride. For instance, the synthesis of 1,4-bis(4-nitrobenzoyl)piperazine involves the reaction of piperazine with 4-nitrobenzoyl chloride. lookchem.com It can be inferred that the synthesis of this compound would follow a similar pathway, reacting 2-methylpiperazine (B152721) with 2-nitrobenzoyl chloride.

Identification of Knowledge Gaps and Unexplored Synthetic Avenues

The primary knowledge gap is the absence of a detailed synthetic protocol and characterization data for this compound in peer-reviewed literature. While the general synthetic approach is predictable, optimization of reaction conditions to maximize yield and purity remains an unexplored area.

Unexplored Synthetic Avenues:

Microwave-Assisted Synthesis: Investigating microwave-assisted organic synthesis could offer a rapid and efficient alternative to conventional heating methods, potentially reducing reaction times and improving yields.

Flow Chemistry: The use of continuous flow reactors could provide better control over reaction parameters, leading to higher purity and safer handling of reagents.

Alternative Acylating Agents: Exploring the use of other acylating agents besides acyl chlorides, such as anhydrides or activated esters, could offer milder reaction conditions and different selectivity profiles.

Asymmetric Synthesis: The presence of a stereocenter in 2-methylpiperazine suggests the possibility of synthesizing enantiomerically pure forms of this compound. This would require the use of chiral starting materials or asymmetric catalytic methods.

A hypothetical comparison of synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Well-established methodology | Long reaction times, potential for side products |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Requires specialized equipment |

| Flow Chemistry | Precise control over reaction conditions, improved safety | Higher initial setup cost |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | More complex synthetic procedures |

Opportunities for Advanced Spectroscopic and Computational Methodologies

Further characterization of this compound could benefit from advanced analytical techniques.

Advanced Spectroscopic Methodologies:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic and piperazine ring systems.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the three-dimensional molecular structure, including the conformation of the piperazine ring and the orientation of the nitrobenzoyl groups. researchgate.net

Dynamic NMR Spectroscopy: This technique could be employed to study the conformational dynamics of the piperazine ring, which can exist in chair and boat conformations, and to determine the rotational barriers of the amide bonds.

Computational Methodologies:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the optimized molecular geometry, vibrational frequencies (for comparison with FT-IR data), and NMR chemical shifts. benthamdirect.com These calculations can also provide insights into the electronic properties of the molecule, such as the HOMO-LUMO energy gap, which relates to its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the molecule in different solvents and at various temperatures, providing a deeper understanding of its dynamic behavior.

Molecular Docking: If a biological target is identified, molecular docking studies could predict the binding mode and affinity of this compound, guiding further drug discovery efforts. nih.gov

Prospects for Novel Supramolecular and Material Applications

The molecular structure of this compound suggests several potential applications in supramolecular chemistry and materials science.

Supramolecular Applications:

Crystal Engineering: The presence of nitro groups and aromatic rings allows for the formation of non-covalent interactions such as π-π stacking and C-H···O hydrogen bonds, which can be exploited to design novel crystal structures with specific packing motifs.

Host-Guest Chemistry: The piperazine core and the aromatic rings could potentially act as a host for small guest molecules, forming inclusion complexes.

Gelators: The amide linkages and aromatic groups could facilitate self-assembly into fibrous networks, leading to the formation of supramolecular gels in appropriate solvents. mdpi.com The nitro groups could also serve as light-sensitive moieties, potentially leading to photoresponsive gel materials. nih.gov

Material Applications:

Metal-Organic Frameworks (MOFs): The piperazine nitrogen atoms and the oxygen atoms of the nitro groups could act as coordination sites for metal ions, potentially forming novel metal-organic frameworks with applications in gas storage or catalysis. rsc.org

Nonlinear Optical (NLO) Materials: Molecules with electron-donating and electron-withdrawing groups, such as the piperazine and nitrobenzoyl moieties, respectively, can exhibit nonlinear optical properties.

Corrosion Inhibitors: Piperazine derivatives have been investigated as corrosion inhibitors for metals. ontosight.ai The presence of heteroatoms (N, O) and aromatic rings in this compound could enable it to adsorb onto metal surfaces and protect them from corrosion.

Q & A

Q. What are the key synthetic routes for preparing 2-Methyl-1,4-bis(2-nitrobenzoyl)piperazine?

The synthesis typically involves sequential acylation of the piperazine core. A common approach includes:

- Step 1 : Reacting 2-methylpiperazine with a nitrobenzoyl chloride derivative (e.g., 2-nitrobenzoyl chloride) in dichloromethane with a base like triethylamine to form the bis-acylated product.

- Step 2 : Purification via column chromatography using gradients of ethyl acetate/methanol to isolate the target compound (yields ~50-60%) .

- Critical Considerations : Stoichiometric control of the nitrobenzoyl chloride is essential to avoid over-acylation. Side reactions, such as incomplete substitution or hydrolysis of the nitro group, must be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming the piperazine backbone and nitrobenzoyl substituents. The methyl group at the 2-position of the piperazine ring appears as a singlet (~δ 2.3 ppm), while aromatic protons from the nitrobenzoyl groups resonate between δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (e.g., [M+H] for CHNO).

- FT-IR : Strong carbonyl stretches (~1680 cm) and nitro group vibrations (~1520 cm) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved?

Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus solid-state rigidity. For example:

- Example : X-ray crystallography may reveal a planar nitrobenzoyl group, while NMR suggests rotational freedom. This can be addressed by variable-temperature NMR studies to assess rotational barriers or DFT calculations to model preferred conformations .

- Methodology : Compare torsion angles from crystal structures with NOESY/ROESY NMR data to validate spatial arrangements .

Q. What strategies optimize the introduction of nitro groups during synthesis?

- Electrophilic Substitution : Nitrobenzoyl chloride is preferred over direct nitration due to steric hindrance on the piperazine ring.

- Protection/Deprotection : Temporary protection of the piperazine amine groups (e.g., Boc-protection) can prevent side reactions during nitro group installation .

- Reaction Solvents : Anhydrous dichloromethane or DMF minimizes hydrolysis of nitrobenzoyl chloride. Microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Q. How does the compound’s structure influence its biological activity?

- Nitro Groups : The electron-withdrawing nitro groups enhance electrophilicity, potentially enabling covalent interactions with biological targets (e.g., enzyme active sites).

- Piperazine Core : The rigid chair conformation (observed in crystallography) may restrict binding to receptors with steric constraints.

- Pharmacological Studies : In vitro assays with glutathione S-transferase (GST) or cytochrome P450 enzymes can reveal metabolic stability. For instance, nitro-reductase activity may lead to nitro group reduction, altering bioavailability .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile polar nitro groups with observed low aqueous solubility?

- Evidence : Despite nitro groups being polar, the compound’s low solubility in water (~0.1 mg/mL) may stem from strong intermolecular π-π stacking (observed in crystal structures) .

- Resolution : Use co-solvents (e.g., DMSO-water mixtures) or formulate with cyclodextrins to improve solubility for biological testing .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.